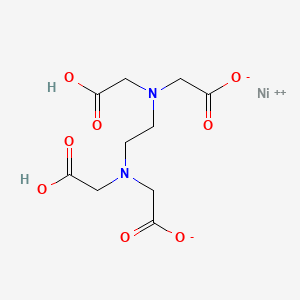
Nickel ethylenediaminetetraacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel ethylenediaminetetraacetic acid is a coordination compound formed by the chelation of nickel ions with ethylenediaminetetraacetic acid. Ethylenediaminetetraacetic acid is a widely used aminopolycarboxylic acid known for its ability to bind metal ions. The resulting complex, this compound, is utilized in various scientific and industrial applications due to its stability and unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nickel ethylenediaminetetraacetic acid can be synthesized through the reaction of nickel salts, such as nickel nitrate or nickel chloride, with ethylenediaminetetraacetic acid in an aqueous solution. The reaction typically involves dissolving ethylenediaminetetraacetic acid in water, followed by the addition of the nickel salt. The mixture is then stirred and heated to facilitate the formation of the complex. The pH of the solution is adjusted to around 7 to ensure optimal chelation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process may include steps such as filtration and crystallization to purify the final product. The use of automated systems ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Nickel ethylenediaminetetraacetic acid undergoes various chemical reactions, including:
Oxidation: The complex can be oxidized under certain conditions, leading to the formation of higher oxidation state nickel species.
Reduction: Reduction reactions can convert the nickel ion in the complex to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the ethylenediaminetetraacetic acid ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous solutions, with the pH and temperature carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction could produce nickel(I) species. Substitution reactions result in the formation of new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Nickel ethylenediaminetetraacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and polymerization processes.
Biology: The compound is employed in biochemical assays and as a chelating agent to remove metal ions from biological samples.
Medicine: this compound is investigated for its potential use in medical imaging and as a therapeutic agent for metal ion detoxification.
Industry: In industrial applications, it is used in electroplating, water treatment, and as a stabilizer in the production of certain materials.
Wirkmechanismus
The mechanism by which nickel ethylenediaminetetraacetic acid exerts its effects involves the chelation of nickel ions by the ethylenediaminetetraacetic acid ligand. This chelation stabilizes the nickel ion and prevents it from participating in unwanted side reactions. The complex can interact with various molecular targets, including enzymes and metal ion transporters, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Nickel ethylenediaminetetraacetic acid can be compared with other similar compounds, such as:
- **Iron ethylenediaminetetraac
Copper ethylenediaminetetraacetic acid: Similar in structure but with copper as the central metal ion. It has different catalytic and chemical properties.
Zinc ethylenediaminetetraacetic acid: Another similar compound with zinc as the central metal ion, used in different industrial and biological applications.
Eigenschaften
CAS-Nummer |
25481-21-4 |
|---|---|
Molekularformel |
C10H14N2NiO8 |
Molekulargewicht |
348.92 g/mol |
IUPAC-Name |
2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;nickel(2+) |
InChI |
InChI=1S/C10H16N2O8.Ni/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-2 |
InChI-Schlüssel |
HTLPAEWBUABNNS-UHFFFAOYSA-L |
Kanonische SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


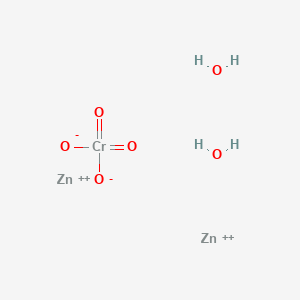
![2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13741889.png)
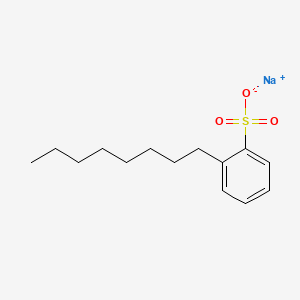
![sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate](/img/structure/B13741905.png)
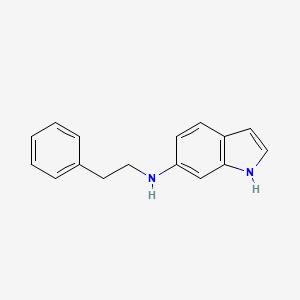
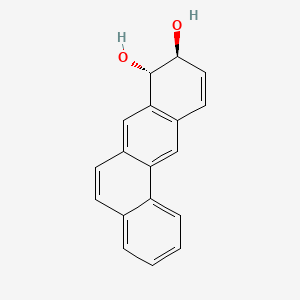
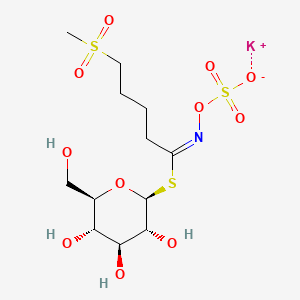

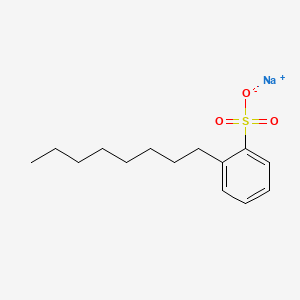
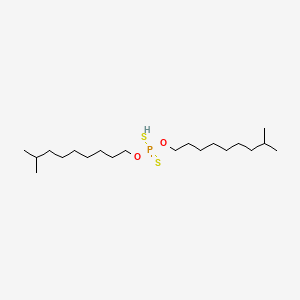
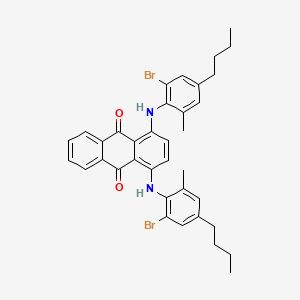
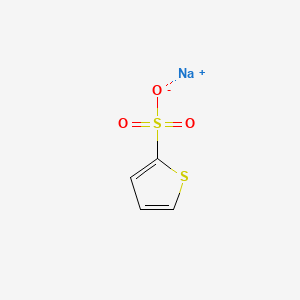
![2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13741955.png)

